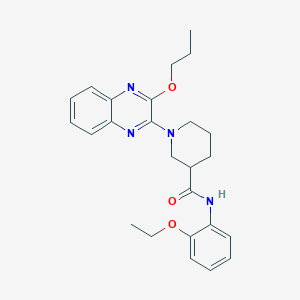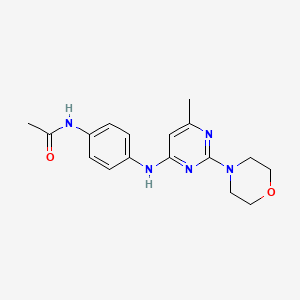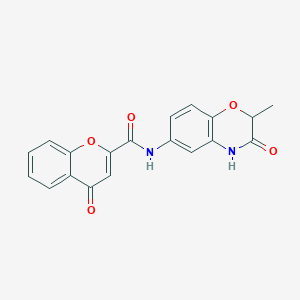![molecular formula C21H18O7 B11310414 {[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B11310414.png)
{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a carboxymethyl group, and a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as 4-hydroxycoumarin, under acidic or basic conditions.
Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced through a carboxylation reaction using reagents like chloroacetic acid.
Attachment of the Phenylacetic Acid Moiety: This step involves the esterification or etherification of the chromen-2-one derivative with phenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of {[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction.
Generating Reactive Oxygen Species: Inducing oxidative stress in target cells.
類似化合物との比較
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of chromen-2-one derivatives.
Phenylacetic Acid: A structural component of the compound.
Coumarin Derivatives: Compounds with similar chromen-2-one cores.
Uniqueness
{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C21H18O7 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
2-[3-(carboxymethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid |
InChI |
InChI=1S/C21H18O7/c1-11-14-8-9-16(27-19(20(24)25)13-6-4-3-5-7-13)12(2)18(14)28-21(26)15(11)10-17(22)23/h3-9,19H,10H2,1-2H3,(H,22,23)(H,24,25) |
InChIキー |
CVHZXNRCSXOQSV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11310332.png)



![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11310366.png)
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11310374.png)
![N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11310378.png)

![N-(4-ethoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11310388.png)
![6-ethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11310401.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11310434.png)

![2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11310438.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11310442.png)
